molecular formula C8H4ClF3O B14872334 2-Chloro-2,2-difluoro-1-(2-fluorophenyl)ethanone

2-Chloro-2,2-difluoro-1-(2-fluorophenyl)ethanone

Cat. No.: B14872334
M. Wt: 208.56 g/mol
InChI Key: ZXJPZONFPNUOAJ-UHFFFAOYSA-N
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Description

2-Chloro-2,2-difluoro-1-(2-fluorophenyl)ethanone is an organic compound with the molecular formula C8H4ClF3O It is a derivative of acetophenone, where the phenyl ring is substituted with chlorine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-2,2-difluoro-1-(2-fluorophenyl)ethanone typically involves the reaction of 2-fluorobenzoyl chloride with chlorodifluoromethane in the presence of a base. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Safety measures are crucial due to the reactive nature of the starting materials and the product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-2,2-difluoro-1-(2-fluorophenyl)ethanone undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

    Reduction Reactions: The carbonyl group can be reduced to form the corresponding alcohol.

    Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in aprotic solvents.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Substitution: Formation of substituted ethanones.

    Reduction: Formation of 2-chloro-2,2-difluoro-1-(2-fluorophenyl)ethanol.

    Oxidation: Formation of 2-chloro-2,2-difluoro-1-(2-fluorophenyl)acetic acid.

Scientific Research Applications

2-Chloro-2,2-difluoro-1-(2-fluorophenyl)ethanone has several applications in scientific research:

    Chemistry: Used as a reagent in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-2,2-difluoro-1-(2-fluorophenyl)ethanone involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biomolecules. This interaction can lead to the modification of proteins, enzymes, or nucleic acids, affecting their function and activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-2,2-difluoro-1-(4-fluorophenyl)ethanone
  • 2-Chloro-2,2-difluoro-1-phenylethanone
  • 2-Chloro-2,2-difluoro-1-(3-trifluoromethoxyphenyl)ethanone

Uniqueness

2-Chloro-2,2-difluoro-1-(2-fluorophenyl)ethanone is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can influence its reactivity and interaction with other molecules. This positional isomerism can result in different chemical and biological properties compared to its analogs .

Properties

Molecular Formula

C8H4ClF3O

Molecular Weight

208.56 g/mol

IUPAC Name

2-chloro-2,2-difluoro-1-(2-fluorophenyl)ethanone

InChI

InChI=1S/C8H4ClF3O/c9-8(11,12)7(13)5-3-1-2-4-6(5)10/h1-4H

InChI Key

ZXJPZONFPNUOAJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C(F)(F)Cl)F

Origin of Product

United States

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